molecular formula C9H16N2O2 B12662815 (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide CAS No. 85760-88-9

(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12662815
CAS No.: 85760-88-9
M. Wt: 184.24 g/mol
InChI Key: IZCZSKAHNSOBSI-ZETCQYMHSA-N
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Description

(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with diethylamine. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-pyrrolidone: Similar in structure but lacks the chiral center.

    N,N-Dimethyl-5-oxopyrrolidine-2-carboxamide: Similar but with different alkyl groups.

    N-Ethyl-5-oxopyrrolidine-2-carboxamide: Similar but with a single ethyl group

Uniqueness

(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in applications where stereochemistry is crucial, such as in drug design and synthesis .

Properties

CAS No.

85760-88-9

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(2S)-N,N-diethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C9H16N2O2/c1-3-11(4-2)9(13)7-5-6-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1

InChI Key

IZCZSKAHNSOBSI-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCN(CC)C(=O)C1CCC(=O)N1

Origin of Product

United States

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